



# Recommended dosage and administration of CVN766 for preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CVN766    |           |
| Cat. No.:            | B15619416 | Get Quote |

# **CVN766 Application Notes and Protocols for Preclinical Research**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CVN766 is a potent and exquisitely selective antagonist of the orexin 1 receptor (OX1R), with an IC50 of 8 nM and over 1000-fold selectivity against the orexin 2 receptor (OX2R).[1][2] Developed by Cerevance, this orally active compound has demonstrated good brain permeability and a favorable pharmacokinetic profile in preclinical rodent models, making it a promising candidate for investigating the role of OX1R in various central nervous system (CNS) disorders.[1][2] Preclinical evidence suggests the potential of CVN766 in treating psychiatric conditions such as schizophrenia, anxiety-related disorders, and binge eating.[3]

These application notes provide a summary of the available preclinical data on **CVN766**, including recommended dosage and administration protocols for in vivo research. The information is intended to guide researchers in designing their experimental studies.

### **Mechanism of Action**

**CVN766** exerts its pharmacological effects by selectively blocking the orexin 1 receptor. The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of various physiological functions, including wakefulness, reward, and



stress responses.[4] OX1R is predominantly involved in regulating the reward and stress pathways.[4] By antagonizing OX1R, **CVN766** can modulate these pathways, which are often dysregulated in psychiatric disorders.[4]



Click to download full resolution via product page

CVN766 selectively antagonizes the OX1R.

# **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of **CVN766** in preclinical species.

Table 1: In Vitro Activity of CVN766

| Parameter                  | Value      | Species | Reference |
|----------------------------|------------|---------|-----------|
| OX1R IC50                  | 8 nM       | Human   | [1]       |
| OX2R IC50                  | >10 μM     | Human   | [1]       |
| Selectivity<br>(OX2R/OX1R) | >1000-fold | Human   | [1][2]    |



Table 2: In Vivo Pharmacokinetics of CVN766 in Rodents

| Species | Dosing Route | Dose (mg/kg) | CL<br>(mL/min/kg) | t½ (h) |
|---------|--------------|--------------|-------------------|--------|
| Mouse   | IV           | 1            | 24                | 1.8    |
| Rat     | IV           | 1            | 12                | 3.9    |

CL: Clearance; t1/2: Half-life

# Recommended Dosage and Administration for Preclinical Research

While specific dosages for all preclinical models have not been publicly disclosed, available data from a presentation by Cerevance suggests an effective oral dose range for achieving significant receptor occupancy in rodent models of schizophrenia.

Table 3: Recommended Oral Dosage Range for Rodent Models of Schizophrenia

| Animal Model  | Recommended Dose (mg/kg) | Achieved Receptor Occupancy |
|---------------|--------------------------|-----------------------------|
| Rodent Models | 0.3 - 10                 | 60 - 85%                    |

#### Administration Protocol:

For oral administration, **CVN766** can be formulated as a suspension. A general protocol for preparing a formulation is provided below. Researchers should optimize the formulation based on their specific experimental needs.

Vehicle Preparation: A common vehicle for oral dosing of hydrophobic compounds in rodents is a mixture of 0.5% methylcellulose (or carboxymethylcellulose) and 0.1-0.5% Tween 80 in sterile water.

#### **CVN766** Suspension Preparation:



- Weigh the required amount of CVN766 powder.
- Triturate the powder with a small amount of the vehicle to create a uniform paste.
- Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.
- Administer the suspension orally (p.o.) using a gavage needle. The volume administered will
  depend on the animal's weight and the final concentration of the suspension. A typical
  administration volume for mice is 10 mL/kg and for rats is 5 mL/kg.

## **Experimental Protocols**

Detailed experimental protocols for **CVN766** in specific preclinical models are not yet fully available in the public domain. However, based on studies with other selective OX1R antagonists, the following are general methodologies that can be adapted for **CVN766**.

## Schizophrenia Models

- 1. Phencyclidine (PCP)-Induced Social Interaction Deficits: This model assesses negative symptoms of schizophrenia.
- Animals: Male Sprague-Dawley rats.
- Procedure:
  - Habituate rats to the testing arena.
  - Administer CVN766 (e.g., 0.3, 1, 3, 10 mg/kg, p.o.) or vehicle.
  - After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 2 mg/kg, s.c.) or saline.
  - After a further period (e.g., 30 minutes), place pairs of unfamiliar rats (that have received the same treatment) in the arena and record their social interaction time over a set duration (e.g., 15 minutes). Social interaction includes sniffing, grooming, and following.



Endpoint: A reduction in social interaction time by PCP is expected, and reversal of this
deficit by CVN766 would indicate efficacy.



Click to download full resolution via product page

PCP-Induced Social Interaction Workflow.

## **Binge Eating Models**

- 1. Limited Access Model: This model mimics binge-like eating behavior.
- · Animals: Female Wistar rats.
- Procedure:
  - House rats with ad libitum access to standard chow and water.
  - For several weeks, provide limited access (e.g., 2 hours daily) to a highly palatable food (HPF), such as a high-fat, high-sugar diet.
  - Once a stable binge-eating pattern is established (high consumption of HPF during the access period), the testing phase can begin.
  - On test days, administer CVN766 (dose range to be determined, p.o.) or vehicle prior to the HPF access period.
- Endpoint: Measure the amount of HPF consumed during the access period. A dosedependent reduction in HPF intake by CVN766 would suggest efficacy.

## **Anxiety Models**

- 1. Marmoset Human Threat Test: This is a primate model of anxiety.
- Animals: Common marmosets.



#### • Procedure:

- Habituate the marmoset to the testing cage.
- Administer CVN766 (dose range to be determined, p.o.) or vehicle.
- After a pre-treatment period, expose the marmoset to a "human threat" stimulus, which involves an unfamiliar human staring directly at the animal for a set duration (e.g., 2 minutes).
- Record species-specific anxiety-like behaviors (e.g., scent marking, vocalizations, agitated movement).
- Endpoint: An increase in anxiety-like behaviors is expected in response to the threat. A
  reduction in these behaviors by CVN766 would indicate anxiolytic-like effects.

### Conclusion

**CVN766** is a valuable research tool for investigating the role of the OX1R in the pathophysiology of psychiatric disorders. The information provided in these application notes is intended to serve as a starting point for researchers. It is crucial to optimize dosages, administration routes, and experimental protocols for each specific animal model and research question. Further publication of the in vivo pharmacology of **CVN766** will provide more detailed guidance for future preclinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
- 2. CVN766 [cerevance.com]
- 3. Cerevance [cerevance.com]







- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Recommended dosage and administration of CVN766 for preclinical research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619416#recommended-dosage-and-administration-of-cvn766-for-preclinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com